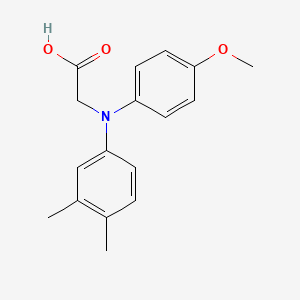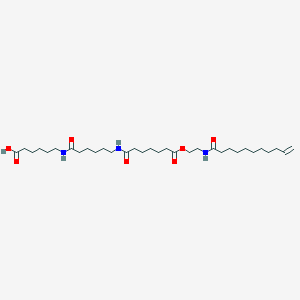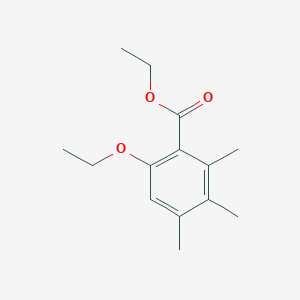![molecular formula C15H21N B14209074 2-Phenylbicyclo[3.3.1]nonan-9-amine CAS No. 770678-83-6](/img/structure/B14209074.png)
2-Phenylbicyclo[3.3.1]nonan-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylbicyclo[3.3.1]nonan-9-amine is a compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a phenyl group attached to the bicyclo[3.3.1]nonane core. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[3.3.1]nonan-9-amine typically involves multi-step reactions. One common method includes the condensation of cyclohexanone with substituted benzaldehyde and ammonium acetate in ethanol . Another approach involves the radical C-carbonylation of methylcyclohexylamines . These methods often require specific catalysts and reaction conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylbicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Pb(OAc)4.
Reduction: Reduction reactions often involve reagents like 9-Borabicyclo[3.3.1]nonane.
Substitution: Substitution reactions can occur with different halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Pb(OAc)4, PhI(OAc)2.
Reducing Agents: 9-Borabicyclo[3.3.1]nonane.
Catalysts: Chiral anionic catalysts for specific cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactams, while reduction can yield amines .
Applications De Recherche Scientifique
2-Phenylbicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Chemistry: Used in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its unique structural properties.
Medicine: Investigated for its interactions with opioid receptors, showing potential as a partial MOR agonist.
Industry: Utilized in the synthesis of various functional materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Phenylbicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets. For instance, it acts as a partial agonist at the μ-opioid receptor (MOR), influencing the cAMP accumulation pathway . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler analog without the phenyl group.
Bicyclo[3.3.1]nonan-9-one: Contains a ketone group instead of an amine.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.
Uniqueness
2-Phenylbicyclo[3.3.1]nonan-9-amine is unique due to its phenyl substitution, which enhances its biological activity and stability. This structural feature distinguishes it from other bicyclo[3.3.1]nonane derivatives and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
770678-83-6 |
|---|---|
Formule moléculaire |
C15H21N |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
2-phenylbicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C15H21N/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10,16H2 |
Clé InChI |
PHUJWIGMVHODPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C(C1)C2N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)

![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)


![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
